molecular formula C13H17FN2O5S B2867551 3-[(2,6-Dimethyloxan-4-yl)carbamoyl]-5-fluorosulfonyloxypyridine CAS No. 2418703-62-3

3-[(2,6-Dimethyloxan-4-yl)carbamoyl]-5-fluorosulfonyloxypyridine

Cat. No. B2867551
CAS RN: 2418703-62-3
M. Wt: 332.35
InChI Key: XNYUYZPFIBSJRH-UHFFFAOYSA-N
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Description

3-[(2,6-Dimethyloxan-4-yl)carbamoyl]-5-fluorosulfonyloxypyridine, also known as DSF, is a chemical compound that has gained significant interest in the scientific community due to its potential therapeutic applications. DSF is a member of the pyridine family and is synthesized through a complex process involving multiple steps.

Scientific Research Applications

3-[(2,6-Dimethyloxan-4-yl)carbamoyl]-5-fluorosulfonyloxypyridine has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the most promising applications of this compound is its ability to inhibit bacterial biofilm formation. Biofilms are communities of bacteria that attach to surfaces and are resistant to antibiotics. This compound has been shown to disrupt biofilm formation in a variety of bacterial species, including Pseudomonas aeruginosa and Staphylococcus aureus.
This compound has also been shown to have anticancer properties. It has been shown to induce apoptosis (programmed cell death) in a variety of cancer cell lines, including breast, colon, and lung cancer cells. Additionally, this compound has been shown to sensitize cancer cells to chemotherapy drugs, making them more effective.

Mechanism of Action

The mechanism of action of 3-[(2,6-Dimethyloxan-4-yl)carbamoyl]-5-fluorosulfonyloxypyridine is not fully understood, but it is believed to involve the disruption of bacterial quorum sensing. Quorum sensing is a process by which bacteria communicate with each other and coordinate their behavior. This compound has been shown to interfere with this process, leading to the inhibition of biofilm formation.
In cancer cells, this compound has been shown to induce apoptosis through a variety of mechanisms, including the inhibition of proteasome activity and the activation of caspases. This compound has also been shown to inhibit the activity of aldehyde dehydrogenase (ALDH), an enzyme that is involved in drug resistance in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its effects on bacterial biofilm formation and cancer cell apoptosis, this compound has been shown to have anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in macrophages, which are immune cells that play a key role in inflammation.
This compound has also been shown to have neuroprotective properties. It has been shown to protect against oxidative stress and to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

3-[(2,6-Dimethyloxan-4-yl)carbamoyl]-5-fluorosulfonyloxypyridine has several advantages for lab experiments. It is relatively easy to synthesize, and it is stable under a variety of conditions. Additionally, it has been shown to be effective at low concentrations, making it a cost-effective option for experiments.
However, there are also limitations to using this compound in lab experiments. One limitation is that it can be difficult to solubilize in aqueous solutions, which can make it challenging to use in certain experiments. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several potential future directions for 3-[(2,6-Dimethyloxan-4-yl)carbamoyl]-5-fluorosulfonyloxypyridine research. One area of interest is the development of this compound-based therapies for bacterial infections. This compound has been shown to be effective against a variety of bacterial species, and there is potential for the development of this compound-based antibiotics.
Another area of interest is the development of this compound-based therapies for cancer. This compound has been shown to have anticancer properties, and there is potential for the development of this compound-based chemotherapy drugs.
Finally, there is potential for the development of this compound-based therapies for neurodegenerative diseases. This compound has been shown to have neuroprotective properties, and there is potential for the development of this compound-based treatments for diseases such as Alzheimer's and Parkinson's.
Conclusion:
This compound is a chemical compound with significant potential for therapeutic applications. Its ability to inhibit bacterial biofilm formation and induce apoptosis in cancer cells make it an attractive option for the development of new therapies. However, further research is needed to fully understand its mechanism of action and to develop effective therapies based on this compound.

Synthesis Methods

The synthesis of 3-[(2,6-Dimethyloxan-4-yl)carbamoyl]-5-fluorosulfonyloxypyridine involves multiple steps, starting with the reaction of 2,6-dimethyl-4-hydroxypyridine with phosgene to form 2,6-dimethyl-4-(chloromethyl)pyridine. This intermediate is then reacted with sodium azide to form 2,6-dimethyl-4-(azidomethyl)pyridine. The next step involves the reaction of this intermediate with N,N-dimethylformamide dimethyl acetal to form 3-(2,6-dimethyl-4-pyridyl)-5-fluoro-2,4(1H,3H)-pyridinedione. The final step involves the reaction of this intermediate with sulfuryl chloride to form this compound.

properties

IUPAC Name

3-[(2,6-dimethyloxan-4-yl)carbamoyl]-5-fluorosulfonyloxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN2O5S/c1-8-3-11(4-9(2)20-8)16-13(17)10-5-12(7-15-6-10)21-22(14,18)19/h5-9,11H,3-4H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNYUYZPFIBSJRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC(O1)C)NC(=O)C2=CC(=CN=C2)OS(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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